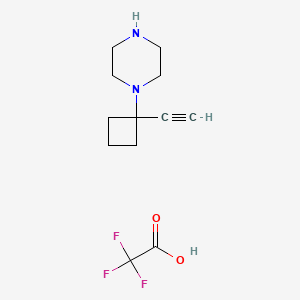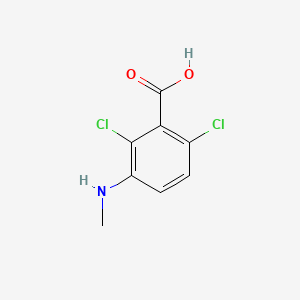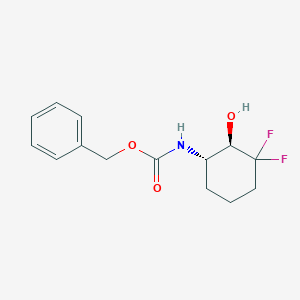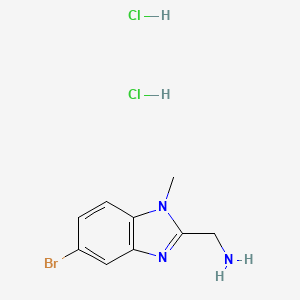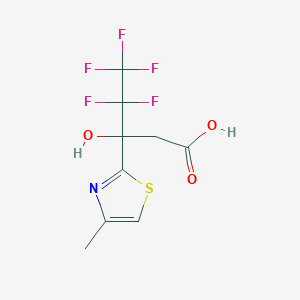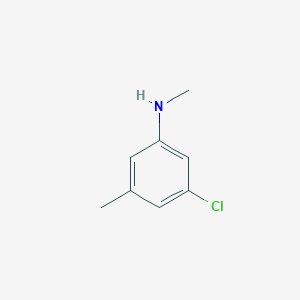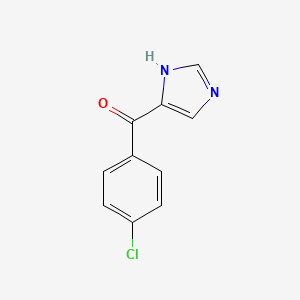
3-Amino-4-fluoropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the use of whole cells of Burkholderia sp. MAK1 for regioselective oxyfunctionalization of pyridine derivatives .
Industrial Production Methods: Industrial production of 3-Amino-4-fluoropyridin-2-ol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic methods, such as those involving Burkholderia sp. MAK1, offers an environmentally friendly alternative for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-fluoropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation and other substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Halogenated pyridines.
Applications De Recherche Scientifique
3-Amino-4-fluoropyridin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Industry: Utilized in the development of agrochemicals and materials with unique physical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This property makes it a valuable scaffold in drug design, particularly for targeting enzymes and receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-fluoropyridine
- 3-Amino-5-fluoropyridin-2-ol
- 4-Amino-3-fluoropyridin-2-ol
Comparison: Compared to its analogs, 3-Amino-4-fluoropyridin-2-ol exhibits unique reactivity due to the specific positioning of the amino and fluorine groups on the pyridine ring.
Propriétés
Formule moléculaire |
C5H5FN2O |
|---|---|
Poids moléculaire |
128.10 g/mol |
Nom IUPAC |
3-amino-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) |
Clé InChI |
CVRDTHQUWGJGCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans](/img/structure/B13492559.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)
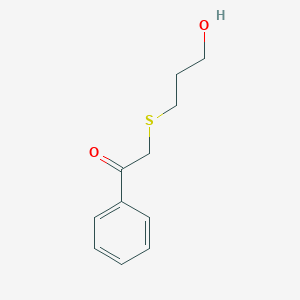
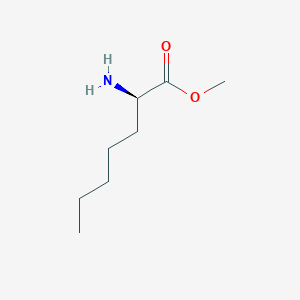
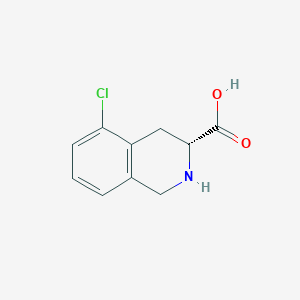
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
